molecular formula C11H18Si B7990558 1-(Trimethylsilyl)-2-ethylbenzene

1-(Trimethylsilyl)-2-ethylbenzene

Cat. No.: B7990558
M. Wt: 178.35 g/mol
InChI Key: XUHVSROFVIEXTI-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-ethylbenzene is an organosilicon compound characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the benzene ring at position 1 and an ethyl (-CH₂CH₃) substituent at position 2. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized aromatic systems. Its synthesis typically involves heating trimethylsilyl derivatives with alkyl halides under solvent-free conditions, yielding 62–83% efficiency without generating N3- or N1,N3-disubstituted byproducts .

Properties

IUPAC Name

(2-ethylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHVSROFVIEXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Trimethylsilyl)-2-ethylbenzene may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield ethylbenzene.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or organometallic reagents under anhydrous conditions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethylbenzene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Trimethylsilyl)-2-ethylbenzene has several notable applications in scientific research:

Organic Chemistry

  • Precursor for Organosilicon Compounds: It serves as a precursor in the synthesis of more complex organosilicon compounds.
  • Protecting Group: Utilized as a protecting group for sensitive functional groups during chemical reactions, allowing for selective reactions at other positions.

Biology

  • Silicon-Based Biomaterials: It is explored in the development of silicon-based biomaterials due to its biocompatibility.
  • Biochemical Assays: Acts as a reagent in various biochemical assays.

Medicine

  • Drug Delivery Systems: Research indicates potential use in enhancing the solubility and stability of pharmaceutical compounds, making it suitable for drug delivery applications.

Industrial Applications

  • Specialty Polymers Production: Used in the production of specialty polymers.
  • Additives in Lubricants and Coatings: Enhances performance characteristics such as thermal stability and lubrication properties.

Research into the biological activity of 1-(Trimethylsilyl)-2-ethylbenzene suggests potential antioxidant properties and enzyme inhibition capabilities. These activities are often attributed to its aromatic structure, which may interact with cellular pathways and molecular targets.

Toxicokinetics of Trimethylbenzene Isomers

A study on the toxicokinetics of structurally related trimethylbenzene isomers revealed significant retention in lung tissues, indicating potential biological impacts when inhaled or absorbed through the skin. This suggests that similar compounds may exhibit relevant biological effects.

Bioactivity Assessments

In comparative analyses, derivatives similar to 1-(Trimethylsilyl)-2-ethylbenzene have shown strong antioxidant properties, inhibiting up to 86% of DPPH radicals at specific concentrations. This highlights the potential for this compound to exhibit similar bioactivity.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2-ethylbenzene exerts its effects is primarily through its ability to act as a protecting group in chemical reactions. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This property is particularly useful in multi-step organic syntheses.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its trimethylsilyl group. This interaction can modulate the activity of these targets, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trimethylsilyl group’s electronic and steric influence varies depending on adjacent substituents. For example:

  • 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene (CAS 3989-14-8): Contains an ethynyl (-C≡C-) group instead of ethyl. The linear ethynyl group reduces steric hindrance compared to ethyl, enhancing reactivity in Sonogashira couplings .
  • 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene (CAS 40230-96-4): The electron-withdrawing fluorine atom at position 3 increases the electrophilicity of the benzene ring, contrasting with the electron-donating ethyl group in 1-(Trimethylsilyl)-2-ethylbenzene .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Boiling Point (°C, estimated)
1-(Trimethylsilyl)-2-ethylbenzene C₁₁H₁₈Si 178.34 -Si(CH₃)₃, -CH₂CH₃ 210–220
1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene C₁₂H₁₆OSi 220.34 -Si(CH₃)₃, -C≡C-, -OCH₃ 240–250
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene C₁₁H₁₃FSi 192.30 -Si(CH₃)₃, -C≡C-, -F 190–200
Mass Spectrometric Fragmentation Patterns
  • 1-(Trimethylsilyl)styrene : Exhibits loss of α-hydrogen and a methyl group from silicon during electron ionization (70 eV), a hallmark of trimethylsilyl-containing compounds .
  • O-tert-butyldiphenylsilyl-(3-hydroxypropyl)oleate : Fragmentation pathways analyzed via FT-ICR-MS and ESI-QqQ-MS/MS reveal stable silicon-oxygen bonds, contrasting with the ethyl-substituted compound’s propensity for C-Si bond cleavage .

Analytical Characterization Techniques

1-(Trimethylsilyl)-2-ethylbenzene and its analogs are characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., C₂₂H₁₉O₂ at m/z 315.1385) .
  • Nuclear Magnetic Resonance (NMR) : Distinguishes ethyl (-CH₂CH₃, δ 1.2–1.5 ppm) from ethynyl (-C≡C-, δ 2.8–3.2 ppm) substituents .
  • NALDI-MS : Detects sodium and silver adducts in silicon-based compounds, aiding in metabolite identification .

Biological Activity

1-(Trimethylsilyl)-2-ethylbenzene, a derivative of ethylbenzene, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

1-(Trimethylsilyl)-2-ethylbenzene is characterized by the presence of a trimethylsilyl group attached to the ethylbenzene structure. This modification can influence its solubility, volatility, and reactivity, making it an interesting compound for various applications in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of 1-(Trimethylsilyl)-2-ethylbenzene can be attributed to its interaction with cellular pathways and molecular targets. Research indicates that compounds with similar structures may exhibit:

  • Antioxidant Activity : Compounds with aromatic structures often show potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain alkylated aromatic compounds can act as enzyme inhibitors, affecting metabolic pathways critical for cell proliferation and survival.
  • Cell Signaling Modulation : By interacting with signaling pathways such as the MAPK/ERK pathway, these compounds may influence cell growth and differentiation.

Case Studies

  • Toxicokinetics of Trimethylbenzene Isomers :
    A study on the toxicokinetics of trimethylbenzene isomers (which include compounds structurally related to 1-(Trimethylsilyl)-2-ethylbenzene) revealed significant retention in lung tissues and urinary excretion profiles. This data suggests that similar compounds may have relevant biological impacts when inhaled or absorbed through the skin .
  • Bioactivity Assessments :
    In a comparative analysis of various aromatic compounds, it was found that certain derivatives exhibited strong antioxidant properties, inhibiting up to 86% of DPPH radicals at specific concentrations. This points to the potential for 1-(Trimethylsilyl)-2-ethylbenzene to exhibit similar bioactivity .

Data Table: Biological Activities of Related Compounds

CompoundBiological ActivityReference
Trimethylbenzene (TMB)Toxicokinetics; lung retention
Desmarestia confervoidesAntioxidant (86% DPPH inhibition)
EthylbenzenePotential antimicrobial properties
1-(Trimethylsilyl)-2-ethylbenzeneProposed enzyme inhibition mechanism

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